molecular formula C22H25N3O3S B11503895 2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11503895
M. Wt: 411.5 g/mol
InChI Key: QIFXBPPGNZOYQI-UHFFFAOYSA-N
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Description

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazolidinone ring, a thioxo group, and a methoxyphenylacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Preparation Methods

The synthesis of 2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multistep organic synthesis. One common synthetic route includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved through the reaction of ethylamine with a suitable diketone.

    Introduction of the thioxo group: This step involves the incorporation of sulfur into the imidazolidinone ring, often using reagents like Lawesson’s reagent.

    Attachment of the phenylethyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the methoxyphenylacetamide moiety: This involves the reaction of 4-methoxyaniline with acetic anhydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    Phenoxyacetamide derivatives: These compounds share a similar acetamide moiety but differ in their overall structure and biological activities.

    Indole derivatives: These compounds have an indole ring instead of an imidazolidinone ring and exhibit different biological properties.

    Quinoline derivatives: These compounds contain a quinoline ring and are known for their antimalarial and anticancer activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H25N3O3S

Molecular Weight

411.5 g/mol

IUPAC Name

2-[1-ethyl-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H25N3O3S/c1-3-24-21(27)19(15-20(26)23-17-9-11-18(28-2)12-10-17)25(22(24)29)14-13-16-7-5-4-6-8-16/h4-12,19H,3,13-15H2,1-2H3,(H,23,26)

InChI Key

QIFXBPPGNZOYQI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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